molecular formula C16H30O8Si B1142068 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal CAS No. 117136-33-1

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

Cat. No. B1142068
CAS RN: 117136-33-1
M. Wt: 378.49
InChI Key:
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Description

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal (DAG) is a glucal derivative that is widely used in scientific research. DAG is a type of sugar alcohol that has a wide range of applications in scientific research and is often used as a model compound for studying the structure and properties of carbohydrates. DAG has been extensively studied in terms of its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

  • 3,6-Di-O-Protection of Glucal and Galactal : The use of tert-butyldimethylsilyl chloride for direct 3,6-di-O-protection of D-glucal was reported. This method allows for selective protection and further modification of the glucal molecule, facilitating the synthesis of glycoconjugates (Kinzy & Schmidt, 1987).

  • Mechanism of Iodine(III)-Promoted Allylic Oxidation of Glycals : A study on 3,4-bis(O-tert-butyldimethylsilyl)-6-O-tosyl-D-glucal provided insight into the mechanism of hypervalent iodine-promoted allylic oxidation of cyclic enol ethers. This research is crucial for understanding the chemical behavior of protected glycals in organic synthesis (Kirschning, 1995).

  • Thiophenol Reaction with Glucal Epoxides : The reaction of tert-butyldimethylsilyl protected glucal epoxide with thiophenol under various conditions was explored. This study is significant for understanding the reactivity of protected glucal molecules in the presence of thiols, which is relevant in glycoside synthesis (Walford et al., 1997).

  • Disaccharide Synthesis and Protecting Group Strategies : The synthesis of a disaccharide using tert-butyldimethylsilyl as a protecting group demonstrated an effective strategy for assembling complex carbohydrate structures. This research highlights the role of protecting groups like tert-butyldimethylsilyl in facilitating the synthesis of specific carbohydrate linkages (Kawada & Yoneda, 2009).

  • Synthesis of Aryl β-O-Glycosides : The use of 6-O-tert-butyldiphenylsilyl-3,4-di-O-isobutyloxycarbonyl-d-glucal in the palladium(0)-catalyzed synthesis of unsaturated β-O-glycosides showcases the importance of silyl-protected glucal derivatives in the stereospecific formation of glycosidic bonds (Kubiak et al., 2015).

Mechanism of Action

Target of Action

3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are complex carbohydrates that play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection, and inflammation .

Mode of Action

The compound’s mode of action is primarily through its incorporation into oligosaccharides. It interacts with its targets by being chemically bonded to other monosaccharides to form oligosaccharides. These oligosaccharides then interact with specific proteins or receptors, leading to various biological effects .

Biochemical Pathways

The exact biochemical pathways affected by 3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal are dependent on the specific oligosaccharides that it forms. These oligosaccharides can be involved in numerous biochemical pathways, including those related to cell signaling, immune response, and cellular adhesion .

Pharmacokinetics

Oligosaccharides generally have good bioavailability and are well-distributed throughout the body .

Result of Action

The molecular and cellular effects of 3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal are again dependent on the specific oligosaccharides it forms. These can range from modulating immune responses to altering cell-cell interactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal. For instance, certain conditions may favor the formation of specific oligosaccharides, thereby influencing the compound’s action .

properties

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(dimethyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O8Si/c1-10(18)23-14(12(20)8-17)15(24-11(2)19)13(21)9-22-25(6,7)16(3,4)5/h8,12-15,20-21H,9H2,1-7H3/t12-,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPMSALVNCCUAW-GBJTYRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746584
Record name 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117136-33-1
Record name 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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